

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lenperone

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Compound of Interest		
Compound Name:	Lenperone	
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This document provides a comprehensive technical overview of **Lenperone**, a typical antipsychotic of the butyrophenone class. It details its chemical structure, physicochemical properties, a validated synthetic route with experimental protocols, and its primary mechanism of action.

Chemical Identity and Structure

Lenperone is a complex organic molecule belonging to the butyrophenone family, a class of drugs known for their antipsychotic properties.[1] Its structure features a central piperidine ring linking two distinct fluorinated phenyl moieties.

The formal chemical name for **Lenperone** is 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.[1] Its identity is unambiguously confirmed by its CAS Registry Number: 24678-13-5.[2]

Structural Representation:

- Molecular Formula: C22H23F2NO2[2]
- SMILES: C1CN(CCC1C(=0)C2=CC=C(C=C2)F)CCCC(=0)C3=CC=C(C=C3)F[3]
- InChl Key: WCIBOXFOUGQLFC-UHFFFAOYSA-N[3]



Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation and pharmacokinetic profile. The key quantitative data for **Lenperone** are summarized in the table below.

Property	Value	Source
Molecular Weight	371.42 g/mol	[2]
Exact Mass	371.16968530 Da	[4]
CAS Number	24678-13-5	[2]
Chemical Formula	C22H23F2NO2	[2]
Polar Surface Area	37.4 Ų	[4]
Color/Form	Neat	[5]

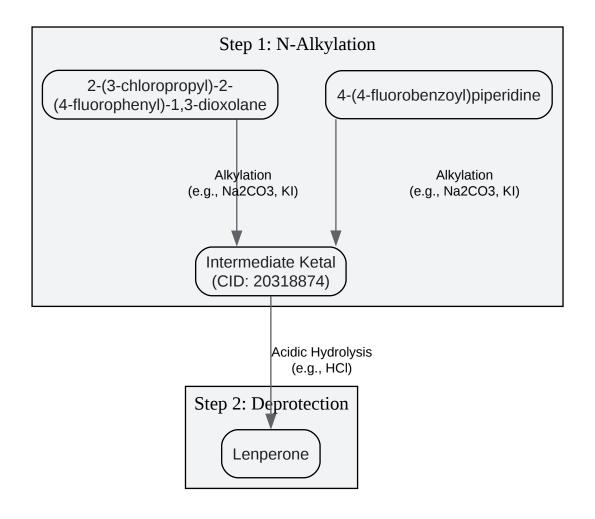
Synthesis of Lenperone

The synthesis of **Lenperone** is a multi-step process that involves the strategic coupling of key chemical intermediates. The most commonly cited synthetic route involves a two-step process: an N-alkylation reaction followed by the deprotection of a ketal group to yield the final product. [1]

Synthetic Workflow

The overall synthesis begins with the alkylation of 4-(4-fluorobenzoyl)piperidine with a protected chloropropyl derivative. The resulting intermediate, a dioxolane, is then subjected to acidic hydrolysis to remove the protecting group and reveal the ketone functionality, completing the synthesis of **Lenperone**.[1]





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Caption: Synthetic workflow for **Lenperone**.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of **Lenperone** based on established chemical transformations for N-alkylation and ketal deprotection.

Step 1: Synthesis of 2-(4-fluorophenyl)-2-{3-[4-(4-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane (Intermediate Ketal)

- Objective: To couple the piperidine and chloropropyl fragments via N-alkylation.
- Materials:
 - 4-(4-fluorobenzoyl)piperidine (1.0 eq)



- 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (1.1 eq)
- Sodium carbonate (Na₂CO₃) (2.0 eq)
- Potassium iodide (KI) (0.1 eq, catalytic)
- Toluene or Methyl isobutyl ketone (MIBK) as solvent

Procedure:

- To a stirred suspension of 4-(4-fluorobenzoyl)piperidine, sodium carbonate, and potassium iodide in toluene, add 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane.
- Heat the reaction mixture to reflux (approximately 110-120 °C) for 24-48 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Cool the mixture to room temperature and filter to remove inorganic salts.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of **Lenperone** via Ketal Deprotection

- Objective: To hydrolyze the dioxolane protecting group to form the final ketone.
- Materials:
 - Intermediate ketal from Step 1 (1.0 eq)
 - Acetone and Water (e.g., 4:1 mixture)
 - Concentrated Hydrochloric Acid (HCl) (catalytic amount)



Procedure:

- Dissolve the crude intermediate ketal in a mixture of acetone and water.
- Add a catalytic amount of concentrated hydrochloric acid to the solution.
- Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 4-8 hours.
- Monitor the deprotection via TLC or HPLC.[8]
- Once the reaction is complete, neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Remove the acetone under reduced pressure.
- Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Filter and concentrate the solvent in vacuo to yield crude **Lenperone**.
- Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanism of Action & Signaling Pathway

Lenperone is a typical antipsychotic that primarily functions as an antagonist of the dopamine D2 receptor.[9] Overactivity of dopaminergic pathways in the brain is strongly implicated in the symptoms of psychosis.[9] By blocking the D2 receptor, **Lenperone** inhibits the activity of the neurotransmitter dopamine, thereby mitigating hyperactive dopaminergic signaling.[9]

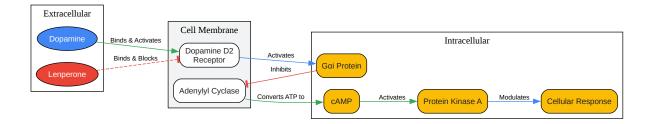
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gai subunit. The canonical pathway is as follows:

• Dopamine Binding: In the absence of an antagonist, dopamine binds to the D2 receptor.



- G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein and causing the Gαi subunit to dissociate from the Gβy dimer.
- Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
- Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
- Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering downstream cellular responses.

Lenperone, as an antagonist, binds to the D2 receptor but does not activate it. Instead, it physically blocks dopamine from binding, thus preventing the initiation of this signaling cascade and restoring basal levels of adenylyl cyclase activity.[10]



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Caption: Dopamine D2 receptor signaling and antagonism by **Lenperone**.

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